molecular formula C22H12F5NO3S2 B609187 2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide CAS No. 1809581-87-0

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide

Cat. No. B609187
M. Wt: 497.45
InChI Key: ZXJHEANDHXHGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as MM-206 , has a molecular formula of C22H12F5NO3S2 and a molecular weight of 497.5 g/mol . It contains a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group, with five fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group . The benzene ring in the benzenesulfonamide group is substituted with five fluorine atoms . The InChI string and Canonical SMILES provide more details about the molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 497.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 497.01787640 g/mol . The topological polar surface area is 100 Ų . It has a heavy atom count of 33 .

Scientific Research Applications

Sulfonamides and Health Implications

Sulfonamides are known for their broad applications, particularly in the pharmaceutical industry. Their health implications have been studied in various contexts:

  • Benzophenone-3, a compound structurally similar to the phenolic compounds, has shown reproductive toxicity in both humans and animals. It is commonly used as an ultraviolet filter and its impact on reproduction has been a subject of concern. High levels of exposure were associated with altered estrogen and testosterone balance due to its endocrine-disrupting effects (Ghazipura et al., 2017).

  • Ebrotidine, another sulfonamide derivative, has demonstrated gastroprotective properties. It not only acts as an H2-receptor antagonist but also as a cytoprotective agent. Its ability to enhance the synthesis and secretion of sulfo- and sialomucins, along with promoting mucin macromolecular assembly, highlights its unique potential in ulcer disease treatment (Slomiany et al., 1997).

Environmental and Biological Applications

The environmental and biological applications of compounds with sulfonamide functional groups have been widely studied:

  • Perfluorinated compounds (PFCs), which share a similarity with the pentafluoro component of the molecule , have been reported in numerous Sewage Treatment Plants (STPs) and are not significantly removed during secondary biological treatment. The review highlights the need for advanced treatment technologies and a better understanding of biotransformation processes in aerobic and anaerobic bioreactors (Arvaniti & Stasinakis, 2015).

  • In a study related to ion transport inhibitors, the activity of pendrin, a Cl-/I-/HCO3- exchanger, was significantly hampered by certain compounds, indicating a potential role in the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJHEANDHXHGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Reactant of Route 3
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Reactant of Route 5
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide
Reactant of Route 6
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.